- Switching on prodrugs using radiotherapyNature Chemistry, 2021, 13(8), 805-810,
Cas no 444731-52-6 (Pazopanib)
Pazopanib is een tyrosinekinaseremmer die selectief doelwitten zoals VEGFR, PDGFR en c-Kit remt, waardoor het de angiogenese en tumorprogressie belemmert. Het wordt voornamelijk gebruikt voor de behandeling van gevorderd niercelcarcinoom en wekedelensarcomen. Het middel onderscheidt zich door zijn orale toedieningsvorm en een gunstig veiligheidsprofiel in vergelijking met traditionele chemotherapie. Klinische studies tonen aan dat Pazopanib een significante progressievrije overleving biedt, met een beheersbaar bijwerkingsprofiel. De stof vertoont een goede biologische beschikbaarheid en een voorspelbare farmacokinetiek, wat bijdraagt aan een gestandaardiseerde dosering.

Pazopanib structure
Productnaam:Pazopanib
CAS-nummer:444731-52-6
MF:C21H23N7O2S
MW:437.518021821976
MDL:MFCD11616589
CID:68126
PubChem ID:10113978
Pazopanib Chemische en fysische eigenschappen
Naam en identificatie
-
- Pazopanib
- 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide
- 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylBenzenesulfonamide
- Benzenesulfonamide, 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-m...
- Pazopanib (GW-786034, Armala®, Votrient®)
- Pazopanib(GW786034)
-  
- GW 786034
- GW-786034
- GW786034
- 7RN5DR86CK
- GW 78603
- DSSTox_RID_82929
- DSSTox_CID_28659
- DSSTox_GSID_48733
- 5-[[4-[(2,3-dimethylindazol-6-yl)-methyl-amino]pyrimidin-2-yl]amino]-2-methyl-benzenesulfonamide
- 5-((4-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamide
- 5-(4-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-ylamino)-2-methylbenzenesul
- EX-A1241
- 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino]-pyrimidin-2-yl]amino]-2-methyl-benzenesulfonamide
- PAZOPANIB [VANDF]
- 5-(3-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)phenylamino)-2-methylbenzenesulfonamide
- HY-10208
- 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]-2-pyrimidinyl}amino)-2-methylbenzenesulfonamide
- GW7 86034
- HMS3244C22
- Pazopanib [INN]
- Z1541638525
- Q-101400
- GW 786034B
- PAZOPANIB [EMA EPAR]
- NSC800839
- 5-({4-[(2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzenesulfonamide
- AB01273967-02
- AM20090659
- MFCD11616589
- CS-0269
- DTXSID8048733
- SW218082-3
- BCPP000129
- DTXCID1028659
- indazolylpyrimidine 13
- s3012
- UNII-7RN5DR86CK
- Pazopanib [INN:BAN]
- AS-11066
- PAZOPANIB [MI]
- Benzenesulfonamide, 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-
- BCP01839
- 790713-33-6
- Kinome_3790
- GW780604
- BCP9001053
- SCHEMBL588608
- JMC514632 Compound 13
- CAS-444731-52-6
- HSDB 8210
- HMS3745G05
- PAZOPANIB [WHO-DD]
- 444731-52-6
- 5-(4-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-ylamino)-2-methylbenzenesulfonamide
- Tox21_113174
- AB01273967_05
- 5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide
- GW-780604
- 5-[[4-[(2,3-dimethyl-2h-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide
- CUIHSIWYWATEQL-UHFFFAOYSA-N
- NSC-800839
- BD164238
- NCGC00188865-02
- BDBM26474
- FT-0684794
- A19406
- AKOS005145819
- cid_10113978
- GTPL5698
- Q7157043
- AB01273967_06
- DB06589
- NCGC00188865-01
- FT-0659928
- P-6706
- NSC752782
- NSC-752782
- NCGC00188865-10
- BRD-K74514084-003-02-7
- CHEBI:71219
- NSC 752782
- NCGC00188865-03
- Pazopanib- Bio-X
- HMS3244C21
- CCG-265010
- 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzene-1-sulfonamide
- Tox21_113174_1
- Benzenesulfonamide, 5-((4-((2,3-dimethyl-2H-indazol-6-yl)methylamino)-2-pyrimidinyl)amino)-2-methyl-
- AC-8522
- HMS3244D21
- 5-[4-[(2,3-Dimethyl-2H-indazol-6-yl)-methyl-amino]-pyrimidin-2-ylamino]-2-methyl-benzenesulfonamide
- pazopanibum
- Pazopanib (free base)
- AB01273967-01
- 5-[[4-[(2,3-dimethyl-6-indazolyl)-methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide
- HMS3656L14
- NS00070516
- A839572
- AR-270/43507999
- CHEMBL477772
- EN300-57325
- SB17290
- BRD-K74514084-001-03-9
- Benzenesulfonamide, 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-; 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide; 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide; GW 786034; Pazopanib; Votrient
- SDCCGSBI-0647656.P002
- Pazopanib?
- SBI-0647656.0001
- BRD-K74514084-003-09-2
-
- MDL: MFCD11616589
- Inchi: 1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25)
- InChI-sleutel: CUIHSIWYWATEQL-UHFFFAOYSA-N
- LACHT: S(C1C([H])=C(C([H])=C([H])C=1C([H])([H])[H])N([H])C1=NC([H])=C([H])C(=N1)N(C([H])([H])[H])C1C([H])=C([H])C2=C(C([H])([H])[H])N(C([H])([H])[H])N=C2C=1[H])(N([H])[H])(=O)=O
Berekende eigenschappen
- Exacte massa: 437.163394g/mol
- Oppervlakte lading: 0
- XLogP3: 3.1
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 8
- Aantal draaibare bindingen: 5
- Monoisotopische massa: 437.163394g/mol
- Monoisotopische massa: 437.163394g/mol
- Topologisch pooloppervlak: 127Ų
- Zware atoomtelling: 31
- Complexiteit: 717
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
- Aantal tautomers: 3
- Oppervlakte lading: 0
Experimentele eigenschappen
- Stability Shelf Life: Based on the stability data a shelf-life of 24 months will be applied to the product, with no special storage conditions requirements.
- Temperature: Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides. /Pazopanib hydrochloride/
- Dissociation Constants: pKa1 = 2.29 (amine); pKa2 = 5.07 (amine); pKa3 = 10.41 (amide) (est)
- Kleur/vorm: Powder
- Dichtheid: 1.40
- Smeltpunt: 281-291°C
- Kookpunt: 728.8±70.0°C at 760 mmHg
- Vlampunt: 359℃
- Oplosbaarheid: 生物体外In Vitro:DMSO溶解度≥ 43 mg/mL(98.28 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 127.41000
- LogboekP: 4.99310
Pazopanib Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H315; H319; H335
- Waarschuwingsverklaring: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Code gevarencategorie: 43-62/63
- Veiligheidsinstructies: 36/37/39-28B
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Pazopanib Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022537-100mg |
Pazopanib |
444731-52-6 | 99% | 100mg |
¥96 | 2024-05-23 | |
eNovation Chemicals LLC | D501861-1g |
5-(4-(N-(2,3-diMethyl-2H-indazole-6-yl)- N-MethylaMino)pyriMidine-2-ylaMino)-2-MethylbenzenesulfonaMide |
444731-52-6 | 98% | 1g |
$195 | 2024-05-24 | |
Biosynth | BD164238-10 mg |
Pazopanib - Bio-X ? |
444731-52-6 | 10mg |
$72.50 | 2023-01-05 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0097L-25 mg |
Pazopanib |
444731-52-6 | 99.84% | 25mg |
¥540.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0097L-100 mg |
Pazopanib |
444731-52-6 | 99.84% | 100MG |
¥1450.00 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P42990-500mg |
Pazopanib |
444731-52-6 | 500mg |
¥2999.0 | 2021-09-08 | ||
LKT Labs | P0397-100 mg |
Pazopanib |
444731-52-6 | ≥97% | 100MG |
$252.10 | 2023-07-10 | |
Enamine | EN300-57325-0.1g |
5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzene-1-sulfonamide |
444731-52-6 | 95% | 0.1g |
$84.0 | 2023-02-09 | |
ChemScence | CS-0269-1g |
Pazopanib |
444731-52-6 | 99.77% | 1g |
$540.0 | 2022-04-27 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P856890-25mg |
Pazopanib |
444731-52-6 | 25mg |
¥205.00 | 2022-09-01 |
Pazopanib Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1S:H2O, S:DMSO
Referentie
Pazopanib Raw materials
- 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonyl azide
Pazopanib Preparation Products
Pazopanib Leveranciers
atkchemica
Goudlid
(CAS:444731-52-6)Pazopanib
Ordernummer:CL0266
Voorraadstatus:in Stock
Hoeveelheid:1g/5g/10g/100g
Zuiverheid:95%+
Prijsinformatie laatst bijgewerkt:Wednesday, 27 November 2024 17:18
Prijs ($):discuss personally
Pazopanib Gerelateerde literatuur
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
444731-52-6 (Pazopanib) Gerelateerde producten
- 22199-93-5(4-(2-Aminopyrimidin-4-yl)aminobenzene-1-sulfonamide Hydrochloride)
- 629610-31-7(1H-Pyrazole-5-carboxamide,N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-1-(2,4-diamino-6-quinazolinyl)-3-methyl-)
- 646527-63-1(Benzenesulfonamide,3-[[4-[3-(3,5-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-)
- 444731-52-6(Pazopanib)
- 790713-33-6(Pazopanib)
- 2153-13-1(4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide)
- 647376-40-7(Benzenesulfonamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-)
- 647853-70-1(1-Naphthalenesulfonamide,5-(dimethylamino)-N-(3-methyl-1H-indazol-5-yl)-)
- 646527-89-1(Benzenesulfonamide,4-[[4-[3-(4-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-)
- 70074-11-2(4-Pyrimidinamine,N-(4-butylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-)
Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:444731-52-6)Pazopanib

Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:444731-52-6)Pazopanib

Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):492.0